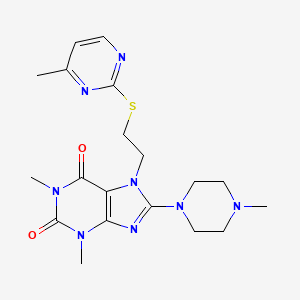
1,3-dimethyl-8-(4-methylpiperazin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1,3-dimethyl-8-(4-methylpiperazin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H26N8O2S and its molecular weight is 430.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H22N6O2S, with a molecular weight of approximately 378.48 g/mol. Its structure features a purine base modified with various functional groups that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Kinase Inhibition : The compound is believed to act as a kinase inhibitor, which plays a crucial role in various cellular processes including cell proliferation and apoptosis. Kinases are often implicated in cancer pathways, making inhibitors of these enzymes valuable in oncology.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. The inhibition of specific kinases can lead to reduced tumor growth and enhanced apoptosis in malignant cells.
In Vitro Studies
In vitro assays have demonstrated the compound's efficacy against several cancer cell lines. Key findings include:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 3.5 | Inhibition of estrogen receptor signaling |
| A375 (Melanoma) | 4.2 | Induction of apoptosis via caspase activation |
| HCT116 (Colon) | 0.39 | CDK2 inhibition leading to cell cycle arrest |
These results indicate that the compound may be effective in targeting multiple pathways involved in cancer progression.
Case Studies
-
Case Study on MCF-7 Cells :
Researchers observed that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 3.5 µM. The study suggested that the mechanism involved the inhibition of estrogen receptor signaling pathways, which are crucial for breast cancer cell proliferation. -
A375 Melanoma Model :
In another study, the compound was tested on A375 melanoma cells and showed an IC50 value of 4.2 µM. The results indicated that the compound induces apoptosis through the activation of caspases, which are essential for programmed cell death.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound is expected to have moderate absorption characteristics due to its lipophilic nature.
- Metabolism : Initial studies suggest hepatic metabolism, although detailed metabolic pathways remain to be elucidated.
- Toxicity : Toxicological assessments indicate that while the compound exhibits potent anticancer activity, it may also present cytotoxic effects on normal cells at higher concentrations.
Eigenschaften
IUPAC Name |
1,3-dimethyl-8-(4-methylpiperazin-1-yl)-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8O2S/c1-13-5-6-20-17(21-13)30-12-11-27-14-15(24(3)19(29)25(4)16(14)28)22-18(27)26-9-7-23(2)8-10-26/h5-6H,7-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAHAMYCBNCJDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














